molecular formula C18H17N3O2S B6424354 N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide CAS No. 2034306-26-6

N-({[2,4'-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide

Cat. No.: B6424354
CAS No.: 2034306-26-6
M. Wt: 339.4 g/mol
InChI Key: CXAYTFVBUWVEGP-UHFFFAOYSA-N
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Description

N-({[2,4'-Bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 2,4'-bipyridine core linked via a methyl group to a phenylmethanesulfonamide moiety.

Properties

IUPAC Name

1-phenyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-24(23,14-15-4-2-1-3-5-15)21-13-16-6-11-20-18(12-16)17-7-9-19-10-8-17/h1-12,21H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYTFVBUWVEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide typically involves the coupling of a bipyridine derivative with a phenylmethanesulfonamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of phenylmethanesulfonamide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can convert the bipyridine unit to its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Bipyridinium salts.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)-1-phenylmethanesulfonamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes or facilitate the formation of metal-based drugs. The sulfonamide group may also interact with biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Sulfonamide Derivatives
Compound Core Structure Key Substituents Notable Functional Groups
Target Compound 2,4'-Bipyridine Phenylmethanesulfonamide Bipyridine, Sulfonamide
Compound Pyrimidine Bromo, Morpholino, Methoxy Halogen, Sulfonamide
Compound Pyrazolo-pyrimidine Fluoro-chromen, Methanesulfonamide Fluorine, Sulfonamide
Compound Pyrimidine Fluorophenyl, Hydroxymethyl Fluorine, Hydroxyl

Key Observations :

  • Bipyridine vs. Pyrimidine/Pyrazolo-pyrimidine : The target compound’s bipyridine core distinguishes it from pyrimidine-based analogs in –3. Bipyridine’s conjugated π-system and nitrogen lone pairs enhance metal-binding affinity, which is absent in pyrimidine derivatives .
  • Sulfonamide Variations : The phenylmethanesulfonamide group in the target compound introduces steric bulk compared to the smaller methanesulfonamide in . This may influence solubility or target-binding kinetics.
  • Substituent Effects : Fluorine substituents in and enhance lipophilicity and metabolic stability, whereas the target compound’s phenyl group may prioritize aromatic interactions in biological systems .

Key Observations :

  • Synthesis : The target compound may be synthesized via alkylation of bipyridine’s methyl group with sulfonamide, contrasting with ’s palladium-catalyzed cross-coupling .
  • Thermal Stability : ’s high melting point (252–255°C) suggests strong intermolecular forces (e.g., hydrogen bonding via sulfonamide), a feature likely shared with the target compound .

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